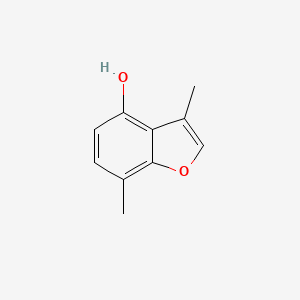
2-(Aminomethyl)thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)thiophen-3-amine is an organic compound belonging to the class of aminothiophenes. It is a significant intermediate in organic synthesis and has been applied in various fields, including pharmaceuticals, nanomaterials, and agricultural chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)thiophen-3-amine typically involves the reduction of 2-thiophenemethylamine. One common method is the reduction of 2-thiophenemethanamine using zinc powder and ammonium hydroxide . Another approach involves the condensation of 2-thiophenecarboxaldehyde with hydroxylamine hydrochloride, followed by reduction with zinc powder .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be further reduced to form thiophene derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc powder and ammonium hydroxide are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiophene derivatives.
Substitution: Substituted thiophenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of nanomaterials and agricultural chemicals, including herbicides.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)thiophen-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it has been shown to enhance the anticancer activity of certain drugs by interacting with cellular pathways involved in tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Thiophenemethylamine
- 2-Aminothiophene-3-carbonitrile
- 3-Aminothiophene-2-carboxamide
- N-Boc-3-aminothiophene
Uniqueness
2-(Aminomethyl)thiophen-3-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C5H8N2S |
|---|---|
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
2-(aminomethyl)thiophen-3-amine |
InChI |
InChI=1S/C5H8N2S/c6-3-5-4(7)1-2-8-5/h1-2H,3,6-7H2 |
InChI-Schlüssel |
CJJCIBOBFJIGKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



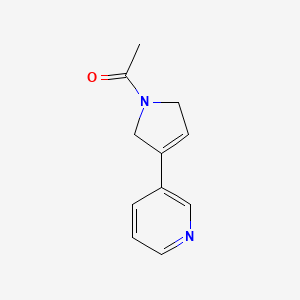
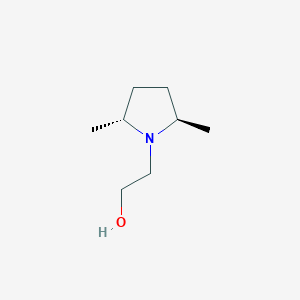
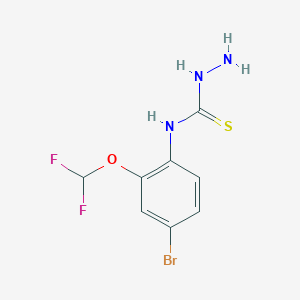

![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
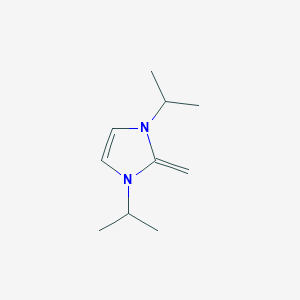
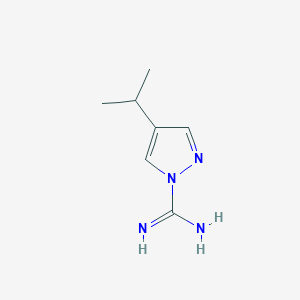
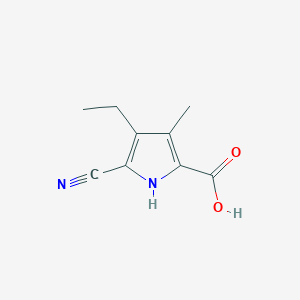

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
